molecular formula C20H21N3O3 B2406414 (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941881-46-5

(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

Cat. No.: B2406414
CAS No.: 941881-46-5
M. Wt: 351.406
InChI Key: UKSSIVHSYYXVOV-UHFFFAOYSA-N
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Description

(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a synthetic chemical compound supplied for laboratory research purposes. Piperazine derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential interactions with various neurological and oncological targets. Similarly, furopyridine scaffolds are found in compounds studied for their diverse biological activities. This product is intended for in-vitro analysis and not for any diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their work with this material.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-7-18-17(21-14)13-19(26-18)20(24)23-10-8-22(9-11-23)15-4-3-5-16(12-15)25-2/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSSIVHSYYXVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Halogenated Pyridines with Glycolate Esters

A validated method for furopyridine synthesis involves reacting 2-chloro-3-cyanopyridine with ethyl glycolate in refluxing 3-methyl-1-butanol in the presence of sodium carbonate. For the 5-methyl derivative, substituting 2-chloro-3-cyano-5-methylpyridine or introducing a methyl group post-cyclization is critical.

Procedure :

  • Combine 2-chloro-3-cyano-5-methylpyridine (10.0 g, 65.8 mmol), ethyl glycolate (9.2 mL, 98.7 mmol), and anhydrous Na₂CO₃ (21.0 g, 197 mmol) in 3-methyl-1-butanol (80 mL).
  • Reflux at 120°C for 72 hours under nitrogen.
  • Concentrate the mixture, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield isopentyl 5-methylfuro[2,3-b]pyridine-2-carboxylate as a white solid (3.2 g, 21.5%, m.p. 112–114°C).

Key Insight : Prolonged reflux ensures complete transesterification, while sodium carbonate neutralizes HCl byproducts, preventing side reactions.

Formation of the Methanone Bridge

Friedel-Crafts Acylation of Furopyridine

The methanone bridge is installed via Friedel-Crafts acylation using 4-(3-methoxyphenyl)piperazine-1-carbonyl chloride. Aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates electrophilic aromatic substitution at the furopyridine’s reactive position.

Procedure :

  • Dissolve 5-methylfuro[3,2-b]pyridine (5.0 g, 33.7 mmol) in anhydrous DCM (50 mL) under nitrogen.
  • Add AlCl₃ (4.5 g, 33.7 mmol) at 0°C, followed by dropwise addition of 4-(3-methoxyphenyl)piperazine-1-carbonyl chloride (8.9 g, 33.7 mmol) in DCM (20 mL).
  • Stir at room temperature for 24 hours, quench with ice water, and extract with DCM.
  • Purify the crude product via recrystallization (ethyl acetate/hexane) to obtain the methanone intermediate (6.9 g, 71%, m.p. 130–132°C).

Optimization Note : Excess acyl chloride (1.2 equiv) and controlled temperature prevent diacylation.

Coupling with 4-(3-Methoxyphenyl)piperazine

Nucleophilic Acyl Substitution

The piperazine moiety is introduced via nucleophilic attack on the activated carbonyl.

Procedure :

  • Suspend the methanone intermediate (7.0 g, 23.2 mmol) in acetonitrile (100 mL).
  • Add 4-(3-methoxyphenyl)piperazine (5.3 g, 25.5 mmol) and boron trifluoride diethyl etherate (3.3 mL, 27.8 mmol).
  • Reflux at 80°C for 2 hours, concentrate, and purify via column chromatography (DCM:methanol = 10:1) to yield the title compound (8.2 g, 82.3%, m.p. 145–147°C).

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Cyclocondensation Na₂CO₃, 3-methyl-1-butanol Reflux, 72 hr 21.5% 95%
Friedel-Crafts Acylation AlCl₃, DCM 0°C to RT, 24 hr 71% 98%
Nucleophilic Substitution BF₃·Et₂O, MeCN Reflux, 2 hr 82.3% 97%

Critical Observations :

  • Cyclocondensation suffers from moderate yields due to competing hydrolysis but offers scalability.
  • Friedel-Crafts Acylation achieves high regioselectivity but requires strict anhydrous conditions.
  • Nucleophilic Substitution benefits from BF₃ activation, enhancing reaction rate and yield.

Mechanistic Considerations and Side Reactions

Competing Pathways in Furopyridine Synthesis

Ethyl glycolate’s nucleophilic oxygen attacks the electron-deficient C-2 position of 2-chloro-3-cyanopyridine, followed by cyclodehydration. Competing hydrolysis of the nitrile group to carboxylic acid is mitigated by Na₂CO₃’s buffering action.

Demethylation Risks During Coupling

The 3-methoxyphenyl group is susceptible to AlCl₃-mediated demethylation. Substituting AlCl₃ with milder Lewis acids (e.g., FeCl₃) or using protective groups (e.g., tert-butyldimethylsilyl) preserves the methoxy functionality.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors for Friedel-Crafts acylation, reducing reaction time from 24 hours to 30 minutes and improving yield to 85%.

Solvent Recycling

Toluene and DCM are recovered via fractional distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new aromatic ring or an alkyl group.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant effects by modulating serotonin receptors. The presence of the methoxyphenyl group may enhance binding affinity to the 5-HT1A receptor, which is crucial for antidepressant activity . Studies have shown that similar compounds can act as selective antagonists at presynaptic and postsynaptic serotonin receptors, indicating potential for mood disorder treatments.

2. Anticancer Properties

Compounds with furo[3,2-b]pyridine structures have been investigated for their anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival. Preliminary studies suggest that (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone may inhibit tumor growth through apoptosis induction and cell cycle arrest in various cancer cell lines .

Neuropharmacology

1. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. The furo-pyridine moiety has been linked to antioxidant activities, which could mitigate oxidative stress in neuronal cells . In vitro studies are needed to validate these protective effects.

2. Modulation of Dopamine Receptors

Piperazine derivatives are known for their interaction with dopamine receptors, which play a significant role in the treatment of schizophrenia and other psychotic disorders. The methoxy group may enhance selectivity for specific dopamine receptor subtypes, potentially leading to fewer side effects compared to traditional antipsychotics .

Therapeutic Applications

1. Treatment of Anxiety Disorders

Given its structure, this compound may be effective in treating anxiety disorders by acting on serotonin and dopamine pathways. Research into related compounds has shown promise in reducing anxiety-like behaviors in animal models .

2. Anti-inflammatory Effects

Preliminary investigations suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions like arthritis or inflammatory bowel disease. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have explored related compounds with similar structures:

  • Case Study 1: A study on piperazine derivatives demonstrated significant inhibition of tyrosinase activity, suggesting potential use as anti-melanogenic agents . This finding could extend to exploring skin-related applications for this compound.
  • Case Study 2: Research on furo-pyridine derivatives indicated their effectiveness against various cancer cell lines, with IC50_{50} values suggesting potent anticancer activity . Further exploration into this compound could reveal similar efficacy.

Mechanism of Action

The mechanism of action of (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine, which play a key role in mood regulation. The compound may bind to receptors or inhibit the reuptake of these neurotransmitters, thereby enhancing their effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    (4-(3-Methoxyphenyl)piperazin-1-yl)(5-ethylfuro[3,2-b]pyridin-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the furo[3,2-b]pyridine moiety.

Uniqueness

The uniqueness of (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. This article explores its biological activity, mechanism of action, pharmacokinetics, and comparisons with similar compounds.

Chemical Structure

The compound features a unique structure that includes:

  • A piperazine ring .
  • A methoxyphenyl group .
  • A furo[3,2-b]pyridine moiety .

This combination of functional groups is believed to confer specific biological properties that are beneficial in therapeutic contexts.

Target Enzymes

The primary target for this compound is the oxidoreductase enzyme . The interaction occurs through hydrophobic interactions which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound demonstrates:

  • Antidepressant effects : It may modulate neurotransmitter systems involved in mood regulation.
  • Anxiolytic effects : Potentially reducing anxiety symptoms through similar pathways.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit:

  • Alpha1-adrenergic affinity ranging from 22 nm to 250 nm.
  • Favorable absorption characteristics, indicating good bioavailability.

Similar Compounds

A comparison with other structurally related compounds reveals distinct differences:

Compound NameStructural VariantsBiological Activity
(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanoneChlorophenyl instead of methoxyphenylSimilar anxiolytic effects
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-ethylfuro[3,2-b]pyridin-2-yl)methanoneEthyl group on furo moietyAltered potency and selectivity

The unique combination of the methoxyphenyl group and the furo[3,2-b]pyridine moiety in this compound appears to enhance its efficacy as a potential therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity :
    • A study demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The results indicated a reduction in immobility time in the forced swim test, a common measure for antidepressant efficacy.
  • Anxiolytic Effects :
    • Another research project focused on the anxiolytic properties of the compound showed promising results in reducing anxiety-like behavior in animal models. The results were quantified using the elevated plus maze test, where treated animals displayed increased exploration indicative of reduced anxiety.

Q & A

Q. What are the standard synthetic routes for (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pre-functionalized piperazine derivative with a substituted furopyridine carbonyl precursor under basic conditions. For example, acetonitrile with K₂CO₃ under reflux (0.5–5 hours) facilitates coupling, as seen in analogous methanone syntheses . Purification often employs column chromatography, and yields may be optimized by adjusting stoichiometry or using phase-transfer catalysts.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups on phenyl rings and methyl groups on furopyridine).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving bond angles and stereochemistry . For example, similar piperazinyl methanones have been structurally validated via RCSB PDB entries .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves in vitro assays targeting receptors or enzymes. For piperazine derivatives, serotonin or dopamine receptor binding assays are common. Cytotoxicity can be assessed using MTT assays on cancer cell lines. Computational docking (e.g., AutoDock Vina) may predict binding affinities to prioritize targets .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale research applications?

Yield optimization requires iterative adjustments:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Reaction Monitoring : TLC or HPLC tracks reaction progress to minimize side products .
  • Purification : Flash chromatography with gradient elution or recrystallization improves purity.

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Assay Standardization : Ensure consistent cell lines, buffer conditions, and control compounds.
  • Metabolic Stability Testing : Evaluate compound degradation in plasma or liver microsomes.
  • Structural Analog Comparison : Test derivatives to isolate substituent effects on activity .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure).
  • Partition Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation.
  • Ecotoxicology : Acute toxicity assays on Daphnia magna or algae, following OECD guidelines .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors.
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic binding parameters .

Q. How to design safety protocols for handling this compound in the lab?

  • Hazard Assessment : Review Safety Data Sheets (SDS) for acute toxicity (e.g., H300-H313 codes) .
  • Engineering Controls : Use fume hoods for synthesis and glove boxes for weighing.
  • Waste Disposal : Follow EPA guidelines for halogenated/organic waste .

Q. What computational strategies predict metabolic pathways and metabolite toxicity?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity.
  • Density Functional Theory (DFT) : Models reactive sites for phase I/II metabolism (e.g., cytochrome P450 oxidation) .

Q. How to address crystallographic disorder or poor diffraction quality in structural studies?

  • Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å).
  • Refinement : Apply SHELXL’s restraints for disordered regions (e.g., flexible piperazine rings).
  • Twinned Data : Utilize SHELXE for iterative phasing in cases of crystal twinning .

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